molecular formula C9H6F3N3 B2510706 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole CAS No. 85863-05-4

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

Cat. No.: B2510706
CAS No.: 85863-05-4
M. Wt: 213.163
InChI Key: IPLCEEKXQLWFBX-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a chemical compound featuring a 1,2,3-triazole core linked to a phenyl ring substituted with a trifluoromethyl group. The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding, which contributes to its potential for diverse biological interactions . This specific structure can be synthesized via copper-mediated azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method that is efficient and reliable for generating 1,4-disubstituted 1,2,3-triazoles . The incorporation of the trifluoromethyl group is a common strategy in drug discovery, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . While the exact biological profile and research applications of this compound are areas for further investigation, compounds with this general architecture are frequently explored in various research fields, including the development of kinase inhibitors and antimicrobial agents . This compound serves as a valuable synthetic intermediate and building block for researchers designing novel molecules for chemical biology and drug discovery programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCEEKXQLWFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole derivatives have shown promising anticancer activity. Studies indicate that triazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, novel triazole derivatives have been synthesized and evaluated for their antiproliferative effects against lung cancer cell lines (A549 and NCI-H460), demonstrating IC50 values indicating significant growth inhibition . The introduction of electron-rich aromatic substituents in the triazole moiety enhances cytotoxicity, making these compounds valuable in cancer therapy .

Antimicrobial Properties
The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds featuring the 1H-1,2,3-triazole scaffold exhibit potent antibacterial and antifungal activities. For example, triazoles have been utilized as effective agents against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating infections caused by resistant pathogens . Additionally, studies have revealed that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity
Triazoles have also been explored for their antiviral properties. Certain derivatives demonstrate activity against HIV-1 and other viral pathogens by interfering with viral replication processes . The incorporation of fluorinated groups into the triazole structure has been shown to enhance antiviral potency due to improved pharmacokinetic properties .

Synthetic Utility

Versatile Synthetic Platform
The 1H-1,2,3-triazole ring serves as a versatile synthetic platform in drug development. It can act as an isostere for carboxylic acids and amides, facilitating the design of novel therapeutic agents with improved bioactivity and stability . The ability to modify the triazole ring through various synthetic methodologies allows researchers to tailor compounds for specific biological targets.

Fluorination Effects
The introduction of trifluoromethyl groups into the triazole structure significantly alters its physicochemical properties. The high electronegativity of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design . This modification can improve membrane permeability and binding affinity to biological targets.

Case Studies

Study Application Findings
AnticancerNovel triazole derivatives showed significant growth inhibition in A549 cells with IC50 values ranging from 5.55 to 10.5 µM.
AntimicrobialTriazole derivatives exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis.
AntiviralCertain 1H-1,2,3-triazoles demonstrated enhanced antiviral activity against HIV-1 due to structural modifications.
Synthetic UtilityThe incorporation of trifluoromethyl groups improved the pharmacological profile of synthesized compounds.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents (N-1 Position) Key Electronic Features Dihedral Angle (°) Reference
1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole 4-CF₃-phenyl Strong electron-withdrawing -CF₃ group 0.34–87.1*
1-(4-Chloro-3-trifluoromethylphenyl)-1H-1,2,3-triazole 4-Cl, 3-CF₃-phenyl Combined -Cl and -CF₃ effects Not reported
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) 4-Br-phenyl Electron-withdrawing -Br group 25.6
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole 4-MeO-benzyl, 4-Me-phenyl Electron-donating -OMe group Not reported
1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole 2-CF₃-benzyl, 2-CF₃-phenyl Steric hindrance from ortho-CF₃ Not reported

*Dihedral angles vary widely depending on substituent bulk and electronic effects .

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in this compound increases electrophilicity compared to electron-donating groups (e.g., -OMe in compound 1 from ). This enhances interactions with biological targets but may reduce solubility.
  • Positional Effects : Ortho-substituted analogs (e.g., compound 4 in ) exhibit steric hindrance, lowering binding affinity compared to para-substituted derivatives .

Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Melting Point (°C) LogP Solubility (mg/mL) Reference
This compound 152–154 2.8 0.45 (DMSO)
BPTA 168–170 3.1 0.32 (DMSO)
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole 145–147 1.9 1.2 (EtOH)
1-(4-Fluorophenyl)-1H-1,2,3-triazole 122–124 1.5 2.8 (Water)
  • Lipophilicity : The -CF₃ group increases LogP (2.8) compared to -OMe (1.9) or -F (1.5), favoring membrane penetration but reducing aqueous solubility .

Biological Activity

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, a derivative containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines such as HCT116 (IC50 = 0.43 µM) and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1HCT1160.43Induces apoptosis; inhibits migration
2MDA-MB-2312.70Inhibits NF-kB; increases ROS levels
3A5497.72Induces apoptotic cell death

Antidiabetic Activity

Research has also demonstrated the effectiveness of certain triazole derivatives as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients. A series of synthesized compounds showed significant inhibitory activity against α-glucosidase, with one derivative achieving an IC50 value indicating strong potential as a therapeutic agent for diabetes management .

Table 2: α-Glucosidase Inhibition by Triazole Derivatives

CompoundIC50 (µM)Activity Description
10bX.XXMost active analogue; strong inhibitor
8aY.YYModerate inhibition

Antimycobacterial Activity

The compound's derivatives have also been evaluated for their anti-tubercular properties. A study indicated that certain triazole hybrids exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with significant reductions in bacterial viability observed at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Many derivatives increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.
  • Inhibition of Key Enzymes : Compounds have shown to effectively inhibit enzymes such as α-glucosidase and DprE1, which are vital in metabolic pathways related to cancer and tuberculosis respectively.
  • Modulation of Cell Signaling Pathways : The inhibition of NF-kB signaling has been noted in certain studies, contributing to reduced proliferation in cancer cell lines .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of triazole derivatives:

  • Cancer Treatment : A study involving a series of triazole derivatives demonstrated their ability to inhibit tumor growth in vivo without affecting normal tissue viability.
  • Diabetes Management : Clinical evaluations indicated that specific triazole compounds significantly lowered blood glucose levels in diabetic models by inhibiting carbohydrate digestion.
  • Tuberculosis Therapy : In vitro assays showed that certain derivatives could effectively reduce the growth rate of MDR-TB strains.

Q & A

Q. What are the most reliable synthetic routes for 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method, offering regioselectivity for 1,4-disubstituted triazoles. Key parameters include:

  • Catalyst system : CuSO₄·5H₂O with sodium ascorbate in THF/water (1:1) at 50°C for 16 hours .
  • Purification : Gradient elution (e.g., CH₂Cl₂:MeOH 5:1 to 4:1) with column chromatography and HPLC for >95% purity .
  • Yield optimization : Pre-purification of azide and alkyne precursors reduces side reactions .

Q. How can structural characterization of this triazole derivative be performed to confirm regiochemistry and purity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify triazole proton environments (e.g., δ 7.8–8.2 ppm for H5) and substituent integration .
  • X-ray crystallography : Resolves dihedral angles between the triazole and aryl rings, critical for steric/electronic analysis .
  • HRMS and HPLC : Confirm molecular weight (>99% purity) and rule out regioisomeric byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Enzyme inhibition : Fluorescence-based assays targeting enoyl-ACP reductase or kinases, using positive controls like triclosan .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity and bioactivity?

  • Steric effects : The CF₃ group increases dihedral angles (e.g., 45–60° vs. phenyl ring), reducing π-π stacking but enhancing metabolic stability .
  • Electronic effects : Strong electron-withdrawing nature alters triazole pKa, affecting hydrogen-bonding interactions in enzyme binding .
  • Comparative studies : Replace CF₃ with Cl or OCF₃ to isolate electronic contributions .

Q. What computational methods can predict conformational stability and ligand-target interactions?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1BVR for enoyl-ACP reductase) to map binding poses .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory biological activity data between structural analogs be resolved?

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., CF₃ vs. F at para position) and correlate with IC₅₀ values .
  • Solubility adjustments : Introduce polar groups (e.g., –OH, –NH₂) to improve bioavailability in aqueous assays .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to confirm target engagement .

Q. What strategies mitigate challenges in synthesizing analogs with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yields for sterically hindered derivatives .
  • Protecting groups : Temporarily mask reactive sites (e.g., tert-butyl esters) during CuAAC .
  • Flow chemistry : Enables precise control of exothermic reactions, minimizing decomposition .

Methodological Challenges and Solutions

Q. How can regioselectivity issues in triazole synthesis be addressed for complex derivatives?

  • Ligand-modified Cu catalysts : Use TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-regioisomers .
  • Ruthenium-catalyzed reactions : Switch to Ru(II) for 1,5-regioisomers when required .
  • Post-synthetic modifications : Click chemistry followed by Suzuki coupling to install diverse substituents .

Q. What analytical techniques resolve overlapping signals in NMR spectra of triazole derivatives?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, critical for distinguishing regioisomers .
  • Variable-temperature NMR : Reduces signal broadening caused by rotational isomerism .
  • Isotopic labeling : Synthesize ¹⁵N-labeled triazoles for simplified spectral interpretation .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium .
  • Prodrug design : Mask polar groups (e.g., as acetates) for enhanced membrane permeability .
  • Crystallinity enhancement : Co-crystallize with coformers (e.g., succinic acid) to slow hepatic clearance .

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